molecular formula C₁₀H₁₂BrN₅O₄ B1139848 8-Bromo-2'-deoxyguanosine CAS No. 13389-03-2

8-Bromo-2'-deoxyguanosine

Cat. No. B1139848
CAS RN: 13389-03-2
M. Wt: 346.14
InChI Key:
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Description

8-Bromo-2'-deoxyguanosine (8-Br-dG) is a nucleoside analogue of deoxyguanosine (dG) with a bromine atom in the 8-position of the sugar moiety. 8-Br-dG is a synthetic molecule used in scientific research to study the effects of bromination on the structure and function of DNA. 8-Br-dG is also used to study the effects of oxidative stress on DNA and to investigate the mechanisms of DNA damage and repair.

Scientific Research Applications

Starting Structure for Modified Nucleotides

8-Bromo-2’-deoxyguanosine is often used as the starting structure for 2’-deoxyguanosine nucleotides, which are modified in position 8 . This makes it a crucial component in the synthesis of modified nucleotides for various research applications.

Biomarker for Early Inflammation

8-Bromo-2’-deoxyguanosine is generated in vivo as a biomarker for early inflammation . It is observed prior to 8-oxo-2’-deoxyguanosine, the most commonly used biomarker for oxidatively generated DNA damage . This suggests that 8-bromo-2’-deoxyguanosine could be used to detect inflammation at an early stage.

Study of Oxidative Damage

The formation and secondary reactions of 8-Bromo-2’-deoxyguanosine lead to a variety of biological sequelae at inflammation sites, most of which are mutagenic and linked to cancer . Therefore, it can be used in research to study the mechanisms of oxidative damage and its implications.

Research on Ionizing Radiation Damage

8-Bromo-2’-deoxyguanosine is involved in the study of synergistic, oxidatively generated damage of 8-brominated guanine and guanosine that may occur upon ionizing radiation . This makes it a valuable tool in understanding the effects of radiation on DNA.

DNA Structure Studies in Crystallography

Photoreactive halogenated nucleosides such as 8-bromo-dG are often used in crystallography for DNA structure studies . When incorporated into a DNA molecule, the multi-wavelength anomalous dispersion (MAD) technique can be applied to obtain the phase information necessary to correctly calculate the electron density for the unit cell of the molecule under study .

Investigation of Reactive Oxygen Species Reactions

8-Bromo-2’-deoxyguanosine is used in the study of reactions with reactive oxygen species, such as the lowest excited singlet molecular oxygen . This helps in understanding the oxidative stress responses in biological systems.

properties

IUPAC Name

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXZFVCXWXGBQ-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2'-deoxyguanosine

CAS RN

13389-03-2
Record name 8-Bromo-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13389-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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